

# Spectroscopic Analysis of N-benzyl-1-cyclopropylmethanamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-benzyl-1-cyclopropylmethanamine

Cat. No.: B054306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-benzyl-1-cyclopropylmethanamine** (CAS No: 116373-23-0), a secondary amine with potential applications in medicinal chemistry and materials science. This document compiles available experimental data and offers predicted spectroscopic values where experimental data is not publicly available. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Molecular Structure and Properties:

- IUPAC Name: **N-benzyl-1-cyclopropylmethanamine**
- Molecular Formula:  $C_{11}H_{15}N$  [\[1\]](#)[\[2\]](#)
- Molecular Weight: 161.24 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine

## Spectroscopic Data

A thorough search of publicly accessible spectroscopic databases yielded experimental Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-benzyl-1-cyclopropylmethanamine** were not found. Therefore,

predicted NMR and MS data are presented based on the known chemical structure and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **N-benzyl-1-cyclopropylmethanamine** was found in publicly available databases. The following tables outline the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	Multiplet	5H	Aromatic ( $\text{C}_6\text{H}_5$ )
~ 3.80	Singlet	2H	Benzyl $\text{CH}_2$ ( $\text{N-CH}_2\text{-Ph}$ )
~ 2.50	Doublet	2H	Cyclopropylmethyl $\text{CH}_2$ ( $\text{N-CH}_2\text{-C}_3\text{H}_5$ )
~ 1.50 (variable)	Broad Singlet	1H	Amine (NH)
~ 1.00 - 0.80	Multiplet	1H	Cyclopropyl CH
~ 0.50 - 0.40	Multiplet	2H	Cyclopropyl $\text{CH}_2$
~ 0.20 - 0.10	Multiplet	2H	Cyclopropyl $\text{CH}_2$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 140	Aromatic C (quaternary)
~ 128.5	Aromatic CH
~ 128.2	Aromatic CH
~ 127.0	Aromatic CH
~ 56	Benzyl CH <sub>2</sub> (N-CH <sub>2</sub> -Ph)
~ 54	Cyclopropylmethyl CH <sub>2</sub> (N-CH <sub>2</sub> -C <sub>3</sub> H <sub>5</sub> )
~ 11	Cyclopropyl CH
~ 4	Cyclopropyl CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[\[1\]](#)

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300 - 3500	Medium, Sharp	N-H Stretch (Secondary Amine)
~ 3085, 3065, 3030	Medium	Aromatic C-H Stretch
~ 2995, 2870	Medium	Aliphatic C-H Stretch
~ 1605, 1495, 1450	Medium-Strong	Aromatic C=C Bending
~ 1120	Medium	C-N Stretch
~ 740, 700	Strong	Aromatic C-H Bending (out-of-plane)

## Mass Spectrometry (MS)

No experimental mass spectrometry data for **N-benzyl-1-cyclopropylmethanamine** was found in publicly available databases. The following table outlines the predicted key fragmentation patterns. The molecular ion peak  $[M]^+$  is expected at  $m/z$  161.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Predicted Fragment Ion	Structure of Fragment
161	$[M]^+$	$[C_{11}H_{15}N]^+$
160	$[M-H]^+$	$[C_{11}H_{14}N]^+$
91	$[C_7H_7]^+$	Benzyl Cation
70	$[C_5H_8]^+$ or $[C_4H_6N]^+$	Various Fragments
55	$[C_4H_7]^+$	Cyclopropylmethyl Cation

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a secondary amine like **N-benzyl-1-cyclopropylmethanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[3\]](#)
- **$^1H$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}C$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}C$  spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

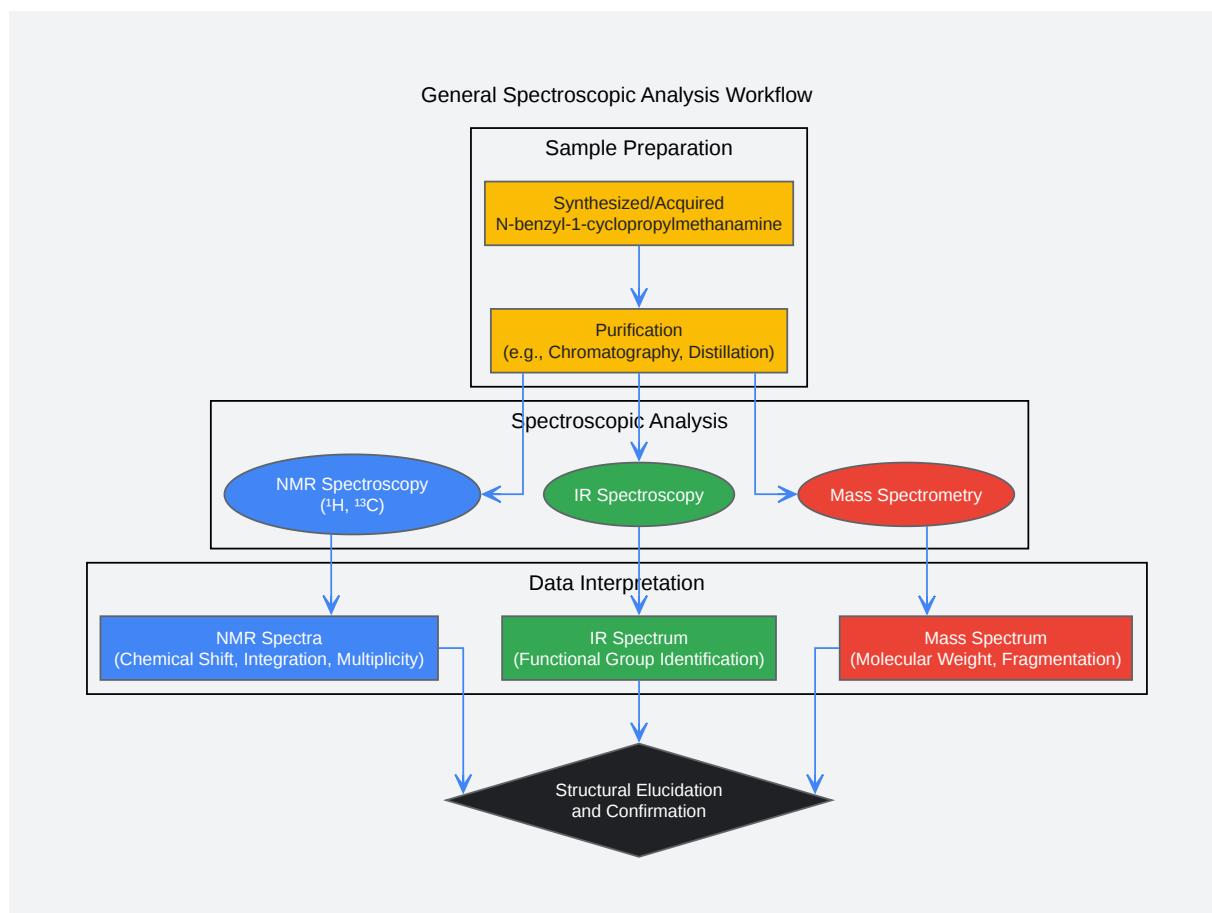
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . Acquire a background spectrum of the clean salt plates before running the sample.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the analyte into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is often used for LC-MS, which typically produces the protonated molecular ion  $[\text{M}+\text{H}]^+$ .
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-benzylcyclopropylmethanamine [webbook.nist.gov]
- 2. Benzyl(cyclopropylmethyl)amine | C<sub>11</sub>H<sub>15</sub>N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-benzyl-1-cyclopropylmethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054306#spectroscopic-data-nmr-ir-ms-for-n-benzyl-1-cyclopropylmethanamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)